molecular formula C9H14O3 B13119963 tert-Butyl(E)-3-(oxiran-2-yl)acrylate

tert-Butyl(E)-3-(oxiran-2-yl)acrylate

Cat. No.: B13119963
M. Wt: 170.21 g/mol
InChI Key: NHBQGYTXVOYMEB-SNAWJCMRSA-N
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Description

tert-Butyl(E)-3-(oxiran-2-yl)acrylate is an organic compound that features a tert-butyl group, an oxirane ring, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(E)-3-(oxiran-2-yl)acrylate typically involves the reaction of tert-butyl acrylate with an epoxide. One common method is the use of tert-butyl acrylate and epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the epoxide ring opens and forms the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and more efficient processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(E)-3-(oxiran-2-yl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acrylate group.

Major Products Formed

The major products formed from these reactions include epoxides, diols, and substituted acrylates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl(E)-3-(oxiran-2-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.

    Biology: The compound is studied for its potential use in bioconjugation and as a reactive intermediate in the synthesis of biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of tert-Butyl(E)-3-(oxiran-2-yl)acrylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing for ring-opening reactions that can lead to the formation of various functionalized products. The acrylate moiety can undergo polymerization or copolymerization, contributing to the compound’s versatility in material science applications .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(oxiran-2-yl)ethyl)carbamate: Similar in structure but contains a carbamate group instead of an acrylate.

    tert-Butyl (2-(oxiran-2-yl)ethyl)ether: Contains an ether linkage instead of an acrylate.

    tert-Butyl (2-(oxiran-2-yl)ethyl)amine: Features an amine group instead of an acrylate.

Uniqueness

tert-Butyl(E)-3-(oxiran-2-yl)acrylate is unique due to the presence of both an oxirane ring and an acrylate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

tert-butyl (E)-3-(oxiran-2-yl)prop-2-enoate

InChI

InChI=1S/C9H14O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h4-5,7H,6H2,1-3H3/b5-4+

InChI Key

NHBQGYTXVOYMEB-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1CO1

Canonical SMILES

CC(C)(C)OC(=O)C=CC1CO1

Origin of Product

United States

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